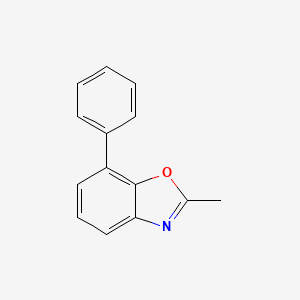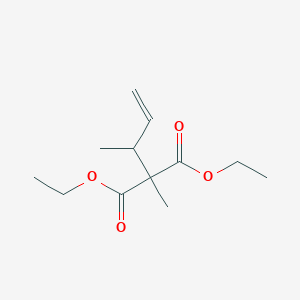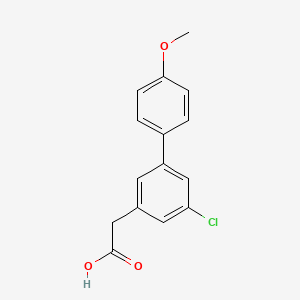
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with benzylamine and a chlorinating agent. One common method is the reaction of phosphorus trichloride with benzylamine in the presence of a base, followed by the addition of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and ozone are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted diazaphospholidines with various functional groups.
Oxidation Reactions: Products include phosphine oxides and phosphates.
Reduction Reactions: Products include phosphines and phosphides.
科学研究应用
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of the benzyl groups and the chlorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Diphenyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Dibenzyl-2-bromo-1,3,2-diazaphospholidine
Uniqueness
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is unique due to the presence of the benzyl groups and the chlorine atom, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
74731-09-2 |
|---|---|
分子式 |
C16H18ClN2P |
分子量 |
304.75 g/mol |
IUPAC 名称 |
1,3-dibenzyl-2-chloro-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C16H18ClN2P/c17-20-18(13-15-7-3-1-4-8-15)11-12-19(20)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI 键 |
RSOSFJXNJHSWTI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(P(N1CC2=CC=CC=C2)Cl)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid](/img/structure/B14442189.png)
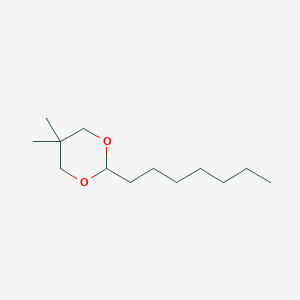
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
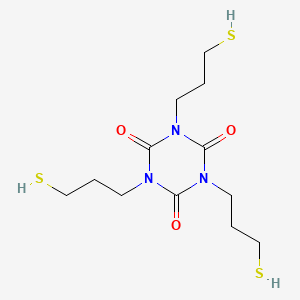
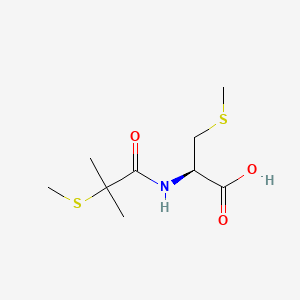
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
